molecular formula C7H16O4<br>CH3(OCH2CH)3OH<br>C7H16O4 B1677429 Triethylene glycol monomethyl ether CAS No. 112-35-6

Triethylene glycol monomethyl ether

Cat. No. B1677429
Key on ui cas rn: 112-35-6
M. Wt: 164.2 g/mol
InChI Key: JLGLQAWTXXGVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08062574B2

Procedure details

In a 3-L flask equipped with a stirrer, a thermometer and a dehydration tube, 500 g of succinic anhydride, 2,463 g of triethylene glycol monomethyl ether and 9.5 g of paratoluenesulfonic acid monohydrate were charged and the mixture was reacted under reduced pressure of 4 to 10.7 kPa at 110° C. for 15 hours, while blowing nitrogen (500 mL/minute) into the space. The acid value of the reaction solution was 1.6 (KOH mg/g). To the reaction solution, 27 g of an adsorbent Kyoward 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added, stirred at 80° C. at 2.7 kPa for 45 minutes, and filtered. Thereafter, triethylene glycol monomethyl ether was distilled off at a liquid temperature of 115 to 200° C. at a pressure of 0.03 kPa. After cooling to 80° C., the residual liquid was filtered under reduced pressure, to give a diester of succinic acid and triethylene glycol monomethyl ether as a filtrate. The resultant diester had an acid value of 0.2 (KOH mg/g), a saponification value of 276 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g) and a hue of APHA200.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[OH-].[K+]>>[C:1]([OH:6])(=[O:7])[CH2:2][CH2:3][C:4]([OH:9])=[O:5].[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18] |f:2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCO
Name
monohydrate
Quantity
9.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. at 2.7 kPa for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-L flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted under reduced pressure of 4 to 10.7 kPa at 110° C. for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
To the reaction solution, 27 g of an adsorbent Kyoward 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Thereafter, triethylene glycol monomethyl ether was distilled off at a liquid temperature of 115 to 200° C. at a pressure of 0.03 kPa
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 80° C.
FILTRATION
Type
FILTRATION
Details
the residual liquid was filtered under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles
COCCOCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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